molecular formula C8H9NO3S B13563893 5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid

5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid

Cat. No.: B13563893
M. Wt: 199.23 g/mol
InChI Key: IGAXBTLNIXLMAS-UHFFFAOYSA-N
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Description

5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that have garnered significant interest due to their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid can be achieved through various methods. Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes. For instance, the Gewald reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an antimicrobial agent by disrupting bacterial cell wall synthesis or as an anticancer agent by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-amino-4-methylthiophene-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

5-acetyl-2-amino-4-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C8H9NO3S/c1-3-5(8(11)12)7(9)13-6(3)4(2)10/h9H2,1-2H3,(H,11,12)

InChI Key

IGAXBTLNIXLMAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N)C(=O)C

Origin of Product

United States

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